tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate
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Overview
Description
tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a tert-butyl ester group attached to an indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves the reaction of indole-3-carboxaldehyde with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions include oxidized indole derivatives, reduced alcohols, and substituted indoles .
Scientific Research Applications
Chemistry: tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, indole derivatives are studied for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting various diseases .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate is unique due to its tert-butyl ester group, which imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
tert-butyl 2-(1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)12(16)10-8-15-11-7-5-4-6-9(10)11/h4-8,15H,1-3H3 |
InChI Key |
MHXZACVIGUZAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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